molecular formula C14H23NO B13165927 Benzyl(4-methoxy-2,2-dimethylbutyl)amine

Benzyl(4-methoxy-2,2-dimethylbutyl)amine

Cat. No.: B13165927
M. Wt: 221.34 g/mol
InChI Key: GSVWVVYWSKSCOJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl(4-methoxy-2,2-dimethylbutyl)amine typically involves the reaction of benzylamine with 4-methoxy-2,2-dimethylbutyl chloride under basic conditions. The reaction is carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.

Industrial Production Methods

This would include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow techniques to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Benzyl(4-methoxy-2,2-dimethylbutyl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol or benzaldehyde derivatives, while substitution reactions can produce various substituted benzyl compounds .

Mechanism of Action

The mechanism of action of Benzyl(4-methoxy-2,2-dimethylbutyl)amine involves its interaction with specific molecular targets and pathways. The benzyl group can participate in electrophilic aromatic substitution reactions, while the amine group can form hydrogen bonds and interact with various receptors and enzymes . These interactions can modulate biological processes and lead to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: A simpler compound with a benzyl group attached to an amine.

    4-Methoxybenzylamine: Contains a methoxy group on the benzyl ring.

    2,2-Dimethylbutylamine: Lacks the benzyl and methoxy groups.

Uniqueness

Benzyl(4-methoxy-2,2-dimethylbutyl)amine is unique due to the combination of its benzyl, methoxy, and dimethylbutylamine moieties. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C14H23NO

Molecular Weight

221.34 g/mol

IUPAC Name

N-benzyl-4-methoxy-2,2-dimethylbutan-1-amine

InChI

InChI=1S/C14H23NO/c1-14(2,9-10-16-3)12-15-11-13-7-5-4-6-8-13/h4-8,15H,9-12H2,1-3H3

InChI Key

GSVWVVYWSKSCOJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCOC)CNCC1=CC=CC=C1

Origin of Product

United States

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